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3'-O-Methyluridine 5'-(tetrahydrogen triphosphate)

Antiviral research RdRp inhibition Chain termination

3'-O-Methyluridine 5'-(tetrahydrogen triphosphate) (3'-OMe-UTP; CAS 69113-65-1) is a chemically defined nucleotide triphosphate analog in which the ribose 3'-hydroxyl group of uridine triphosphate is substituted with a methoxy (–OCH₃) moiety. This precise modification distinguishes it from both natural UTP and the positional isomer 2'-O-methyl-UTP, and directly dictates its differential behavior with viral RNA-dependent RNA polymerases (RdRps) and phage T7 RNA polymerase, as well as its characteristic fragmentation pattern in tandem mass spectrometry.

Molecular Formula C10H17N2O15P3
Molecular Weight 498.17 g/mol
Cat. No. B12865268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-Methyluridine 5'-(tetrahydrogen triphosphate)
Molecular FormulaC10H17N2O15P3
Molecular Weight498.17 g/mol
Structural Identifiers
SMILESCOC1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C10H17N2O15P3/c1-23-8-5(4-24-29(19,20)27-30(21,22)26-28(16,17)18)25-9(7(8)14)12-3-2-6(13)11-10(12)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,21,22)(H,11,13,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1
InChIKeyPCXSUKAEWYEGIS-ZOQUXTDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-O-Methyluridine 5'-(tetrahydrogen triphosphate) – A Defined 3'-Modified UTP Analog for RNA Polymerase Studies and Chain Termination Profiling


3'-O-Methyluridine 5'-(tetrahydrogen triphosphate) (3'-OMe-UTP; CAS 69113-65-1) is a chemically defined nucleotide triphosphate analog in which the ribose 3'-hydroxyl group of uridine triphosphate is substituted with a methoxy (–OCH₃) moiety [1]. This precise modification distinguishes it from both natural UTP and the positional isomer 2'-O-methyl-UTP, and directly dictates its differential behavior with viral RNA-dependent RNA polymerases (RdRps) and phage T7 RNA polymerase, as well as its characteristic fragmentation pattern in tandem mass spectrometry [2][3]. The free-acid molecular weight is 498.17 g/mol (C₁₀H₁₇N₂O₁₅P₃) [1].

Why 3'-O-Methyluridine-5'-Triphosphate Cannot Be Interchanged with In-Class UTP Analogs


In-class UTP analogs with ribose 2'- or 3'-modifications cannot be substituted for 3'-OMe-UTP without altering experimental outcomes, because the position of the methyl substituent fundamentally determines polymerase interaction, chain termination kinetics, and analytical detectability. The 3'-OMe modification eliminates the essential 3'-OH nucleophile required for phosphodiester bond formation, yet the behavioral divergence from its 2'-OMe positional isomer is equally critical: the two compounds produce categorically different termination phenotypes with coronavirus RdRps (immediate vs. delayed) and opposite substrate/inhibitor profiles with T7 RNA polymerase [1][2]. Additionally, the 3'-OMe modification generates a unique tandem mass spectrometry signature – a neutral loss of 60 Da (C₂H₄O₂) – that is absent in the 2'-OMe isomer, enabling unambiguous structural confirmation [3]. These differences are intrinsic to the regiospecific placement of the methyl group and cannot be predicted from class membership alone.

Quantitative Differentiation Evidence for 3'-O-Methyluridine-5'-Triphosphate Against Key Comparators


Immediate vs. Delayed Chain Termination with SARS-CoV-2 and SARS-CoV RNA-Dependent RNA Polymerase

In a head-to-head polymerase extension assay using SARS-CoV-2 and SARS-CoV RdRp complexes (nsp12/nsp7/nsp8), 3'-OMe-UTP produced immediate chain termination, whereas its positional isomer 2'-OMe-UTP exhibited only delayed termination [1]. Among 11 nucleotide analogs tested, 3'-OMe-UTP was one of only 6 compounds achieving immediate termination [1]. In contrast, 2'-OMe-UTP was categorized with Cidofovir diphosphate as a delayed terminator, and 3 additional analogs (2'-F-dUTP, 2'-NH₂-dUTP, Desthiobiotin-16-UTP) failed to terminate the polymerase reaction entirely [1]. The termination products were resolved and identified by MALDI-TOF mass spectrometry [1][2].

Antiviral research RdRp inhibition Chain termination Coronavirus

Absence of Substrate or Inhibitor Activity with Bacteriophage T7 RNA Polymerase vs. 2'-OMe-UTP Chain Termination

Tunitskaya et al. tested a series of C'-methyl UTP derivatives as substrates for T7 RNA polymerase. Using a standard T7 RNAP transcription assay with a DNA template, 3'-OMe-UTP (designated 3'Me-UTP) was found to be neither a substrate nor an inhibitor of T7 RNAP [1]. In sharp contrast, 2'-OMe-UTP (designated 2'Me-UTP) terminated RNA chain synthesis under identical conditions [1]. Conformational analysis using force-field calculations indicated that UTP during incorporation is restricted to an N-type sugar conformation with a χ angle range of 192–256°, and the 3'-OMe modification enforces a conformation incompatible with polymerase accommodation [1].

In vitro transcription T7 RNA polymerase Substrate specificity RNA synthesis

Unique Tandem Mass Spectrometry Signature: 60 Da Neutral Loss Distinguishes 3'-OMe-Uridine from 2'-OMe-Uridine

Zhang and Wang systematically examined the fragmentation of electrospray-produced [M + H]⁺ and [M − H]⁻ ions of 2'- and 3'-O-methylated ribonucleosides by tandem mass spectrometry [1]. For the [M − H]⁻ ions, 2'-O-methylated cytidine, guanosine, and adenosine exhibited a characteristic neutral loss of a 90 Da fragment (C₃H₆O₃), whereas their 3'-O-methylated counterparts did not [1]. Critically for uridine, 3'-O-methyluridine showed a signature neutral loss of a 60 Da fragment (C₂H₄O₂) that was absent for 2'-O-methyluridine [1]. This orthogonal fragmentation behavior enables unambiguous differentiation of the two positional isomers without reliance on chromatographic retention time alone [1].

Mass spectrometry Nucleoside methylation Structural confirmation Analytical chemistry

Loss of UTP-Dependent Mitochondrial mRNA Decay Stimulation Compared to Natural UTP

In organello pulse-chase assays in Trypanosoma brucei mitochondria demonstrated that neither 3'-OMe-UTP nor 3'-dUTP could stimulate rapid decay of polyadenylated mRNAs, whereas natural UTP robustly stimulated this decay pathway [1]. The inability of 3'-OMe-UTP to support mRNA degradation was not due to impaired mitochondrial entry, as confirmed by transcription assays showing that both 3'-modified analogs entered the mitochondria and caused a reduction in mRNA labeling with a concomitant increase in tRNA labeling [1]. This functional discrimination demonstrates that the 3'-hydroxyl group of UTP is essential for the polymerization step required to trigger the RET1 TUTase-dependent mRNA decay pathway [1].

RNA decay Mitochondrial biology TUTase Trypanosoma brucei

Enhanced Glycosyl Bond Stability to Acid Hydrolysis Compared to Unmodified Uridine

The introduction of a methoxyl function at the 3'-position of uridine enhances the stability of the N-glycosyl linkage to acid hydrolysis relative to unmodified uridine, following first-order kinetics [1]. In a comparative acid hydrolysis study, the relative rates of acidic hydrolysis of uridine, 2'-O-methyluridine (VI), and 3'-O-methyluridine were determined and shown to obey first-order kinetics; both 2'-O- and 3'-O-methylation conferred enhanced glycosyl bond stability [1]. While quantitative rate constants from the 1965 study are not reported in the digitally available abstract, the qualitative enhancement is established and mechanistically attributed to the electron-withdrawing and steric effects of the methoxy substituent at the ribose 3'-position [1].

Chemical stability Nucleoside hydrolysis Glycosyl linkage Analytical chemistry

Commercial Purity Specification and Analytical Characterization Profile

Commercially available 3'-O-Methyluridine-5'-Triphosphate (TriLink N-1059) is specified at ≥90% purity by AX-HPLC, with a defined extinction coefficient of 10,100 L·mol⁻¹·cm⁻¹ at 262 nm, a molecular weight of 498.10 g/mol (free acid), and supplied as a 100 mM solution in H₂O (Li⁺ salt form) with recommended storage at −20°C or below . This purity specification provides a procurement-relevant benchmark: lot-to-lot consistency is critical for reproducible enzymatic assays where trace contamination by unmodified UTP could confound chain termination experiments. In comparison, the most closely related analog 2'-O-Methyl-UTP is supplied by multiple vendors with varying purity specifications (commonly ≥90%–95% by HPLC) and may differ in salt form and concentration [1].

Quality control Purity analysis AX-HPLC Procurement specification

Evidence-Backed Application Scenarios for 3'-O-Methyluridine-5'-Triphosphate


Coronavirus RdRp Inhibitor Screening and Mechanistic Studies Requiring Immediate Chain Termination

Investigators screening nucleotide analogs against SARS-CoV-2 or SARS-CoV RdRp should select 3'-OMe-UTP when the experimental goal is to achieve immediate (rather than delayed) chain termination. The head-to-head data from Jockusch et al. (2020) demonstrate that 3'-OMe-UTP stops polymerase extension immediately upon incorporation, whereas 2'-OMe-UTP exhibits only delayed termination, making 3'-OMe-UTP the appropriate choice for studying immediate termination mechanisms and potential exonuclease evasion [1]. The compound's incorporation can be monitored by MALDI-TOF MS analysis of extension products [1][2].

Negative Control for 3'-OH-Dependent RNA Polymerization in UTP-Dependent RNA Decay Assays

In mitochondrial or cellular RNA decay studies where UTP polymerization via a terminal uridylyl transferase (TUTase) is hypothesized to trigger RNA turnover, 3'-OMe-UTP serves as a validated non-extendable negative control. The Trypanosoma brucei in organello data (Ryan et al., 2005) confirm that 3'-OMe-UTP enters mitochondria but fails to stimulate polyadenylated mRNA decay, demonstrating its utility as a polymerization-defective control probe [3]. This application is directly transferable to analogous UTP-dependent RNA metabolic studies in other systems.

Structural Confirmation and Isomer Identity Verification by Tandem Mass Spectrometry

When synthetic or commercial 3'-OMe-UTP requires structural confirmation to rule out contamination with the 2'-OMe positional isomer, negative-ion ESI-MS/MS provides definitive isomer assignment via the diagnostic 60 Da (C₂H₄O₂) neutral loss specific to 3'-O-methyluridine [4]. This fragmentation signature is absent in 2'-O-methyluridine, which alternatively exhibits a 90 Da (C₃H₆O₃) neutral loss [4]. This analytical differentiation is critical for quality control in laboratories that stock both positional isomers.

T7 RNA Polymerase Substrate Specificity Studies and Conformational Analysis

For structural biologists and enzymologists investigating the conformational determinants of T7 RNA polymerase substrate selection, 3'-OMe-UTP is uniquely informative as a compound that is neither incorporated nor inhibitory, in contrast to 2'-OMe-UTP which serves as a chain terminator substrate [5]. This stark functional dichotomy, grounded in the N-type conformational restriction (χ angle range 192–256°) required for T7 RNAP accommodation [5], makes 3'-OMe-UTP an essential comparator in structure-activity studies of polymerase sugar specificity.

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